molecular formula C16H18N2O3S B2754719 N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide CAS No. 300816-17-5

N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide

Cat. No.: B2754719
CAS No.: 300816-17-5
M. Wt: 318.39
InChI Key: OORAWSPNPRDOLJ-UHFFFAOYSA-N
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Description

N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide is a chemical compound supplied for research purposes. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. The benzenesulfonamide scaffold is a structure of significant interest in medicinal chemistry and biochemical research. Primary sulfonamide derivatives are well-known for their ability to inhibit carbonic anhydrases , a family of enzymes that catalyze the reversible hydration of carbon dioxide . There are multiple CA isoforms in the human body, and their dysregulation is associated with various diseases, making them valuable therapeutic targets . The morpholine ring incorporated into the structure is a common pharmacophore that can influence a molecule's physicochemical properties and its interaction with biological targets. Researchers may investigate this compound as a potential inhibitor of carbonic anhydrase isoforms or utilize it as a chemical building block for the synthesis of more complex molecules. Its research applications fall primarily within the fields of enzyme kinetics, drug discovery, and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c19-22(20,16-4-2-1-3-5-16)17-14-6-8-15(9-7-14)18-10-12-21-13-11-18/h1-9,17H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORAWSPNPRDOLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide typically involves the reaction of 4-(morpholin-4-yl)aniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the product. After the reaction is complete, the product is isolated through filtration, washed, and dried to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions: N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Anticancer Activity

N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide and its derivatives have been investigated for their anticancer properties. Notably, compounds derived from this structure have shown promising results against breast cancer cell lines.

  • Mechanism of Action : A study highlighted that certain derivatives exhibited significant inhibitory effects against triple-negative breast cancer cells (MDA-MB-231) and other breast cancer lines (MCF-7). The compounds demonstrated selective toxicity, with selectivity ratios ranging from 5.5 to 17.5 times compared to normal breast cells .
  • Induction of Apoptosis : One notable derivative was found to induce apoptosis in MDA-MB-231 cells, evidenced by a substantial increase in annexin V-FITC positive cells, indicating late apoptotic phases .
  • Inhibition of Carbonic Anhydrase : The compound also acts as an inhibitor of carbonic anhydrase IX (CA IX), a target for cancer therapy, with IC50 values ranging from 10.93 to 25.06 nM .

Antimicrobial Properties

The antimicrobial activity of this compound has been explored against various bacterial strains.

  • Inhibition Studies : Derivatives have shown significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae, with one compound demonstrating an 80.69% inhibition rate at a concentration of 50 μg/mL .
  • Anti-biofilm Activity : Some derivatives also exhibited potential anti-biofilm activity, which is crucial in treating persistent infections caused by biofilm-forming bacteria .

Progesterone Receptor Antagonism

Research has identified this compound derivatives as potential nonsteroidal progesterone receptor antagonists.

  • Clinical Relevance : These compounds may be beneficial in treating conditions like endometriosis and breast cancer by modulating progesterone signaling pathways. The binding affinity for the progesterone receptor was noted to be high, indicating their potential as therapeutic agents .

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical strategies that enhance its biological activity.

  • Synthetic Methods : Microwave-assisted synthesis has been employed to create derivatives efficiently, optimizing yields and reaction profiles .
  • Structural Insights : Molecular docking studies have provided insights into the binding interactions of these compounds with biological targets, aiding in the design of more potent analogs .

Pharmacokinetic Studies

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential.

  • ADMET Properties : Preliminary studies suggest favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles for some derivatives, making them suitable candidates for further development as drugs .

Mechanism of Action

The mechanism of action of N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets in the body. The compound is known to inhibit the activity of certain enzymes, such as proteases and kinases, by binding to their active sites. This inhibition disrupts the normal functioning of these enzymes, leading to various biological effects. The compound may also interact with cellular receptors and signaling pathways, modulating cellular responses and processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name Structural Features Molecular Weight (g/mol) Key Biological Activity Notable Properties
This compound Morpholine ring, sulfonamide 304.4 (calc.) Antimicrobial (hypothesized) High solubility, H-bonding
4-Methyl-N-{4-[(5-methyloxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Oxazole ring, methyl groups 403.4 Antimicrobial Crystalline stability
Sulfamethizole impurity (N-[4-({4-[(5-methylthiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]amine) Thiadiazole ring 531.6 Antibacterial (impurity) Reactivity with sulfonyl chloride
N-(4-Methoxyphenyl)benzenesulfonamide Methoxy group 277.3 Bioactivity under study Moderate lipophilicity
4-Morpholin-4-ylsulfonyl-N-[4-(pyrimidin-4-yl)sulfamoylphenyl]benzamide Morpholine-sulfonyl, pyrimidine 533.6 Not reported High XLogP3 (1.1)
2-Chloro-4-methanesulfonyl-N-[4-(morpholin-4-yl)phenyl]benzamide Chloro, methanesulfonyl 409.9 Not reported Enhanced electron withdrawal
N-[4-(diethylamino)phenyl]benzenesulfonamide Diethylamino group 304.4 Not reported Basic tertiary amine

Structural and Electronic Effects

  • Morpholine vs. Oxazole/Thiadiazole : The morpholine ring (electron-rich due to oxygen and nitrogen) enhances solubility and hydrogen-bonding capacity compared to oxazole () or thiadiazole (). This may improve bioavailability in antimicrobial applications .
  • Methoxy vs.

Physicochemical Properties

  • Molecular Weight and Lipophilicity : The pyrimidine-containing analog () has a higher molecular weight (533.6 g/mol) and moderate lipophilicity (XLogP3 = 1.1), which may limit blood-brain barrier penetration compared to the parent compound .
  • Crystallinity : The oxazole derivative () exhibits strong crystallinity with defined bond angles (e.g., C–S–N = 108.1°) and torsional stability, which is advantageous for formulation .

Biological Activity

N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a detailed overview of its biological activity, including enzyme inhibition, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a morpholine ring, which is known for enhancing solubility and biological activity. The sulfonamide group contributes to its potential as an inhibitor of various enzymes, particularly carbonic anhydrases (CAs), which are implicated in numerous physiological processes.

Enzyme Inhibition

Recent studies have highlighted the compound's potent inhibitory effects on carbonic anhydrases, particularly CA IX and CA II.

  • Inhibition Potency : The compound exhibited an IC50 value ranging from 10.93 to 25.06 nM for CA IX and 1.55 to 3.92 μM for CA II, demonstrating a remarkable selectivity for CA IX over CA II .
  • Mechanism of Action : Molecular docking studies revealed favorable binding interactions with CA IX, suggesting that the compound could effectively inhibit this enzyme's activity, which is crucial for tumor growth and metastasis .

Anticancer Activity

This compound has shown significant cytotoxic effects against various cancer cell lines:

  • Apoptosis Induction : In studies involving MDA-MB-231 breast cancer cells, the compound induced apoptosis with a 22-fold increase in annexin V-FITC positive cells compared to control groups . This indicates its potential as an anticancer agent by promoting programmed cell death.
  • Cytotoxicity Assays : The compound demonstrated a broad-spectrum antitumor activity with GI50 values indicating effective inhibition of cell growth across multiple cancer types .

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties:

  • Inhibition of Bacterial Growth : It showed significant antibacterial activity against Staphylococcus aureus with an inhibition percentage of 80.69% at a concentration of 50 μg/mL .
  • Anti-Biofilm Activity : Additionally, it exhibited promising anti-biofilm activity against Klebsiella pneumoniae, suggesting its potential use in treating biofilm-associated infections .

Pharmacokinetic Properties

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that this compound possesses favorable pharmacokinetic properties. These properties are crucial for determining the viability of the compound as a therapeutic agent.

PropertyValue
SolubilityHigh
LipophilicityModerate
Blood-Brain BarrierPermeable
ToxicityLow

Case Studies

  • Case Study on Cancer Treatment : A study involving the treatment of MDA-MB-231 cells with this compound showed significant apoptosis induction and cell cycle arrest at G2/M phase, suggesting its potential role in cancer therapy .
  • Cardiovascular Effects : In isolated rat heart models, derivatives of benzenesulfonamide were shown to affect perfusion pressure significantly, indicating potential cardiovascular implications .

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide with high purity?

Answer:
The synthesis typically involves a nucleophilic substitution reaction between 4-(morpholin-4-yl)aniline and benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to facilitate the formation of the sulfonamide bond. Key considerations include:

  • Reagent stoichiometry: A 1:1 molar ratio of amine to sulfonyl chloride is optimal to minimize side products .
  • Temperature control: Reactions are often conducted at 0–25°C to prevent decomposition of reactive intermediates .
  • Purification: Column chromatography or recrystallization (using ethanol/water mixtures) is employed to isolate the product with >95% purity. Confirmation via thin-layer chromatography (TLC) and 1^1H NMR spectroscopy is essential .

Advanced: How can structural modifications to the morpholine or sulfonamide moieties enhance target binding affinity in drug discovery?

Answer:
Modifications to the morpholine ring (e.g., introducing electron-withdrawing groups) or sulfonamide substituents (e.g., halogenation) can improve binding to biological targets like enzymes or receptors. For example:

  • Morpholine substitution: Replacing the morpholine oxygen with a sulfur atom increases lipophilicity, potentially enhancing membrane permeability .
  • Sulfonamide functionalization: Adding a trifluoromethyl group to the benzene ring improves metabolic stability and binding affinity to adrenergic receptors, as seen in structurally related compounds .
  • Methodology: Computational docking studies (e.g., AutoDock Vina) paired with surface plasmon resonance (SPR) assays validate modifications by quantifying binding kinetics .

Basic: What spectroscopic and crystallographic techniques are used to confirm the molecular structure of this compound?

Answer:

  • 1^1H NMR spectroscopy: Resonances for the morpholine protons (δ 2.5–3.5 ppm) and sulfonamide NH (δ 7.5–8.0 ppm) confirm connectivity .
  • X-ray crystallography: Single-crystal analysis provides precise bond lengths and angles, revealing the planar geometry of the sulfonamide group and chair conformation of the morpholine ring .
  • Mass spectrometry (HRMS): Molecular ion peaks ([M+H]+^+) validate the molecular formula (e.g., C16_{16}H17_{17}N2_2O3_3S) .

Advanced: How can contradictory results in biological activity assays (e.g., IC50_{50}50​ variability) be systematically addressed?

Answer:
Contradictions often arise from differences in assay conditions or cellular models. Mitigation strategies include:

  • Standardized protocols: Replicate experiments using identical cell lines (e.g., HEPG2 for anticancer studies) and assay buffers .
  • Combination studies: Co-administer the compound with adjuvants (e.g., radiation) to assess synergistic effects, as demonstrated in benzenesulfonamide derivatives .
  • Data normalization: Use internal controls (e.g., β-galactosidase reporters) to account for variability in cell viability assays .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:

  • pH stability: The compound is stable in neutral to slightly basic conditions (pH 7–9) but hydrolyzes in strongly acidic (pH < 3) or alkaline (pH > 11) environments, degrading the sulfonamide bond .
  • Thermal stability: Decomposition occurs above 150°C, as shown by thermogravimetric analysis (TGA). Storage at −20°C in inert atmospheres (argon) is recommended for long-term stability .

Advanced: What in vivo pharmacokinetic challenges are associated with this compound, and how can they be optimized?

Answer:

  • Low bioavailability: The morpholine group increases water solubility, but hepatic first-pass metabolism reduces systemic exposure. Solutions include:
    • Prodrug design: Esterification of the sulfonamide NH group to enhance intestinal absorption .
    • Metabolite identification: LC-MS/MS profiling of rat bile identifies primary metabolites (e.g., hydroxylated derivatives) for structural refinement .
  • Half-life extension: PEGylation or encapsulation in liposomes improves circulation time .

Basic: How does the electronic nature of substituents on the benzene ring influence the compound’s reactivity?

Answer:

  • Electron-donating groups (e.g., methoxy): Increase electron density at the sulfonamide sulfur, enhancing nucleophilic substitution reactions .
  • Electron-withdrawing groups (e.g., nitro): Stabilize the sulfonamide moiety against hydrolysis but reduce solubility .
  • Methodology: Hammett plots (σ values) correlate substituent effects with reaction rates in SNAr mechanisms .

Advanced: What computational approaches are effective in predicting off-target interactions for this compound?

Answer:

  • Molecular dynamics (MD) simulations: Simulate binding to non-target proteins (e.g., cytochrome P450 enzymes) to assess metabolic pathways .
  • Machine learning models: Train classifiers on ChEMBL data to predict toxicity profiles based on structural fingerprints (e.g., Morgan fingerprints) .
  • Validation: Confirm predictions with in vitro panels (e.g., Eurofins SafetyScreen44) .

Basic: What safety precautions are required when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE): Gloves, lab coats, and goggles are mandatory due to potential irritant properties .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride vapors .
  • Waste disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: How can crystallographic data inform polymorph screening for formulation development?

Answer:

  • Polymorph identification: X-ray powder diffraction (XRPD) distinguishes crystalline forms (e.g., Form I vs. Form II) .
  • Stability correlation: Differential scanning calorimetry (DSC) links polymorphs to melting points and hygroscopicity .
  • Co-crystallization: Screen with co-formers (e.g., succinic acid) to improve solubility and compressibility for tablet formulations .

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